![molecular formula C9H13N3O3 B1403336 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine CAS No. 1339046-59-1](/img/structure/B1403336.png)
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Overview
Description
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, also known as Ni(bmoen)2(DMF)](BPh4)2·DMF , is a coordination complex containing a nickel(II) ion coordinated with two bis(2-methoxyethyl)amine (bmoen) ligands and one N,N-dimethylformamide (DMF) molecule . The compound crystallizes in the monoclinic space group P21/n with the following cell parameters:
Synthesis Analysis
The synthesis of this complex involves refluxing the bmoen ligand with nickel(II) iodide hydrate in methanol. The resulting brown solution yields blue microcrystals of the title compound . The chemical structure of the complex is shown in Figure 1, and an ORTEP view for the complex cation is depicted in Figure 2.
Molecular Structure Analysis
In the complex cation, one bmoen ligand acts as a tridentate ligand, while the other bmoen ligand functions as a bidentate ligand, both coordinating to the nickel(II) ion . The crystal consists of complex cations [Ni(bmoen)2(DMF)]2+, tetraphenylborate anions, and free DMF molecules in a 1:2:1 molar ratio.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions involving nitro-group compounds like nitrobenzenes have been extensively studied. For instance, the reaction mechanisms involving piperidine with nitrobenzene derivatives leading to products with substituted nitro groups have been elucidated. Such reactions are critical for understanding the chemical behavior and potential applications of nitrobenzene derivatives in synthesizing new compounds (Pietra & Vitali, 1972).
Environmental Degradation and Stability Studies
Studies on nitisinone, a compound related to nitrobenzene derivatives, focus on its degradation processes and by-products under various conditions. These insights are crucial for assessing the environmental impact, stability, and safe handling of nitrobenzene derivatives in scientific and industrial applications (Barchańska et al., 2019).
Catalytic Oxidation Processes
The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been reviewed, highlighting the role of nitrobenzene derivatives in optimizing yield and process selectivity. This application demonstrates the potential of nitrobenzene derivatives in industrial chemistry and renewable resource utilization (Tarabanko & Tarabanko, 2017).
Sensing Applications
Nitrobenzene derivatives have been incorporated into nanostructured luminescent micelles, serving as efficient sensors for nitroaromatic and nitramine explosives. This application underscores the significance of nitrobenzene derivatives in developing advanced materials for security and forensic purposes (Paria et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides, bind to rna targets through watson–crick base pairing, resulting in reduced gene expression or alterations in rna processing .
Mode of Action
Similar compounds, such as antisense oligonucleotides, modulate rna, holding the promise of targeting root molecular causes of disease .
Biochemical Pathways
Similar compounds, such as antisense oligonucleotides, have been shown to modulate rna, which can affect a wide range of biochemical pathways .
Pharmacokinetics
For instance, it is known that modifications are introduced into sugar moieties, bases, or phosphodiester linkages to increase their stability, enhance tissue distribution, and binding affinity to the target sequences .
Result of Action
Similar compounds, such as antisense oligonucleotides, have been shown to have pharmacologic activity observed in every cell type, though sometimes with substantial differences in magnitude .
Action Environment
For instance, water molecules in the water-rich domains are anticipated to be the dominant factor in preventing protein adsorption and thrombogenesis on a poly(2-methoxyethyl acrylate) interface .
properties
IUPAC Name |
1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFGGCSJBRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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